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The cluster of differentiation 47 (CD47) has emerged as a critical "don't eat me" signal
overexpressed on various cancer cells, enabling them to evade phagocytosis by the innate
immune system. Consequently, targeting the CD47-SIRPa axis has become a promising
strategy in cancer immunotherapy. This guide provides a comparative overview of two distinct
investigational agents designed to block this pathway: a monoclonal antibody and a SIRPa
fusion protein. While direct head-to-head clinical trial data is not yet available, this document
synthesizes existing clinical data to offer a comparative perspective on their mechanisms of
action, clinical efficacy, and safety profiles.

Mechanism of Action: Two Approaches to Blocking
the CD47-SIRPa Pathway

Both investigational compounds aim to disrupt the interaction between CD47 on cancer cells
and the signal-regulatory protein alpha (SIRPa) on macrophages, thereby promoting
phagocytosis of tumor cells.[1][2][3][4] HoweVer, they employ different molecular strategies to
achieve this.

Monoclonal Antibody (e.g., Magrolimab): This approach utilizes a humanized monoclonal
antibody that directly binds to the CD47 protein on the surface of cancer cells.[5] This binding
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physically obstructs the interaction between CD47 and SIRPa, effectively removing the "don't
eat me" signal and allowing macrophages to recognize and engulf the cancer cells.[3][4]

SIRPa Fusion Protein (e.g., Evorpacept): This strategy involves a high-affinity variant of the
SIRPa protein fused to an inactive Fc domain of a human antibody.[6][7] This fusion protein
acts as a "decoy receptor,” binding to CD47 on cancer cells with high affinity.[2] By saturating
the CD47 binding sites, it prevents the endogenous SIRPa on macrophages from engaging
with CD47, thus enabling phagocytosis.[6]
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Figure 1. Mechanisms of Action

Clinical Data Summary

The following tables summarize key clinical trial data for a representative monoclonal antibody
(magrolimab) and a SIRPa fusion protein (evorpacept) in different cancer indications. It is
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important to note that these trials were not conducted head-to-head and involve different
patient populations and combination therapies, precluding direct comparison of efficacy.

Table 1: Clinical Trial Data for Magrolimab (Anti-CD47
Monoclonal Antibody)
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. o Combination Key Efficacy Key Safety
Trial Indication T
Therapy Results Findings
Did not show a
statistically
significant
improvement in
) ) overall survival Increased risk of
Higher-Risk L
) (OS) or complete  death, primarily
ENHANCE Myelodysplastic o o _ _
Azacitidine remission (CR) from infection
(Phase 3) Syndromes )
(MDS) rates compared and respiratory
to azacitidine failure.[9][10]
alone.[8][9] The
study was
discontinued due
to futility.
Did not
demonstrate an
improvement in
TP53-mutant overall survival )
ENHANCE-2 ) o Increased risk of
Acute Myeloid Azacitidine compared to the
(Phase 3) ) death.[9][10]
Leukemia (AML) control arm.[11]
The trial was
discontinued due
to futility.
Median OS was
10.7 months vs More fatal
14.1 months in adverse events
the placebo arm (19.0% vs
Untreated AML ]
ENHANCE-3 (unfit Venetoclax + (HR 1.178).[12] 11.4%), mainly
unfit for
(Phase 3) Azacitidine [L3]CRrate was grade 5

intensive chemo)

41.3% vs 46.0%.
[12][13] The trial
was stopped for
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events.[13]
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Note: In February 2024, the FDA placed a full clinical hold on all studies of magrolimab in AML
and MDS.[9][10]

Table 2: Clinical Trial Data for Evorpacept (SIRPa Fusion

Protein)

. o Combination Key Efficacy Key Safety
Trial Indication T
Therapy Results Findings
ITT Population
(n=127): ORR of = The addition of
40.3% vs 26.6% evorpacept was
Advanced )
Trastuzumab + in the control well-tolerated
ASPEN-06 HER2+ _ _
] Ramucirumab + arm.[14][15][16] with a safety
(Phase 2) Gastric/GEJ ) ) ] ]
Paclitaxel Median DOR of profile consistent
Cancer )
15.7 months vs with the control
7.6 months.[14] arm.[14][16]
[15]
(n=24):
Complete
Response (CR)
rate of 92%.[17]
Untreated o
] [18] Overall The combination
Investigator- Indolent B-cell o
) Rituximab + Response Rate was reported to
Sponsored Non-Hodgkin ) )
Lenalidomide (ORR) of 100%. be well-tolerated.
(Phase 2) Lymphoma
_ [17][18] One- [17][18]
(iNHL)

year
Progression-Free
Survival (PFS) of
91%.[17][18]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical

findings. Below are summaries of the methodologies for the key trials cited.

Magrolimab: ENHANCE-3 Study Protocol
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Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.
[12][19]

Patient Population: Adults with previously untreated AML who were ineligible for intensive
chemotherapy.[12]

Treatment Arms:

o Experimental Arm: Magrolimab (1 mg/kg priming doses on days 1 and 4, escalating to 30
mg/kg maintenance doses every 2 weeks) + venetoclax (400 mg daily) + azacitidine (75
mg/mz2 on days 1-7).[12][13][19]

o Control Arm: Placebo + venetoclax + azacitidine.[12][19]
Primary Endpoint: Overall Survival (OS).[12][13]

Key Secondary Endpoints: Complete Remission (CR) rate and safety.[12][13]
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Figure 2. ENHANCE-3 Trial Workflow

Evorpacept: ASPEN-06 Study Protocol

e Study Design: A Phase 2/3, randomized, open-label (Phase 2) / blinded (Phase 3),
international, multi-center study.[20]
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Patient Population: Patients with advanced HER2-overexpressing gastric/GEJ
adenocarcinoma that has progressed on or after prior HER2-directed therapy.[20]

Treatment Arms (Phase 2):

o Experimental Arm: Evorpacept (30 mg/kg Q2W IV) + trastuzumab + ramucirumab +
paclitaxel.[20][21]

o Control Arm: Trastuzumab + ramucirumab + paclitaxel.[20][21]
Primary Endpoint (Phase 2): Overall Response Rate (ORR).[21]

Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
and Overall Survival (OS).[21]
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Figure 3. ASPEN-06 Trial Workflow

Conclusion

Targeting the CD47-SIRPa "don't eat me" signal represents a promising avenue in cancer

immunotherapy. The two distinct approaches, monoclonal antibodies and SIRPa fusion

proteins, both aim to enhance anti-tumor immunity by promoting macrophage-mediated

phagocytosis. While the clinical development of the monoclonal antibody magrolimab has
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faced significant setbacks in hematologic malignancies, the SIRPa fusion protein evorpacept
has shown encouraging results in both solid tumors and hematologic cancers in combination
with other anti-cancer agents. Further investigation, including potential direct comparative
studies, will be necessary to fully elucidate the relative merits of these different strategies for
targeting the CD47 pathway in various oncology settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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